molecular formula C32H26ClFN2S B2360810 2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 478248-93-0

2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine

Cat. No.: B2360810
CAS No.: 478248-93-0
M. Wt: 525.08
InChI Key: VMFIGNICYJLBEN-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine is a complex organic compound that boasts a diverse array of potential applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure combines a pyrimidine core with various functional groups, making it a subject of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine involves several intricate steps, typically starting with the construction of the pyrimidine core. Key reagents include benzyl mercaptan, 4-chlorobenzaldehyde, 2-fluoro-4-propylbiphenyl, and appropriate catalysts or bases. The reaction conditions often require precise temperature control, solvent choices, and reaction times to ensure the correct formation of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound might involve optimizing the synthetic route to maximize yield and efficiency. This could include the use of continuous flow reactors, scalable catalysts, and advanced purification techniques to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine can undergo a variety of chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

  • Reduction: : Reduction of the chlorophenyl group can yield different derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Commonly used reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Suitable bases, acids, or catalytic systems depending on the desired substitution reaction.

Major Products

The major products from these reactions depend on the specific functional group undergoing the reaction, potentially yielding sulfoxides, sulfonamides, substituted pyrimidines, and more.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for creating more complex molecules and studying reaction mechanisms.

Biology

Its biological applications include serving as a potential pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound can be investigated for its therapeutic potential, such as acting as an inhibitor for certain disease-related proteins.

Industry

Industrially, it might be used in the development of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The exact mechanism by which 2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine exerts its effects depends on the context of its application. For example, as a drug candidate, it may bind to specific active sites on target proteins, inhibiting or activating their function. The involvement of molecular pathways could include signal transduction or metabolic pathways depending on the biological target.

Comparison with Similar Compounds

Similar compounds include:

  • 2-(Benzylsulfanyl)-5-phenylpyrimidine

  • 4-(4-Chlorophenyl)pyrimidine derivatives

  • Fluoro-biphenyl substituted pyrimidines

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-chlorophenyl)-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26ClFN2S/c1-2-6-22-9-18-28(30(34)19-22)24-10-12-26(13-11-24)31-29(25-14-16-27(33)17-15-25)20-35-32(36-31)37-21-23-7-4-3-5-8-23/h3-5,7-20H,2,6,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIGNICYJLBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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